4-Azidocoumarin
Overview
Description
4-Azidocoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, specifically, is characterized by the presence of an azido group at the fourth position of the coumarin ring, which imparts unique chemical properties and reactivity to the compound .
Mechanism of Action
Target of Action
4-Azidocoumarin primarily targets lysosomes and serum albumins . Lysosomes are cellular organelles that contain enzymes to digest cellular waste and foreign substances. Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are proteins that regulate the colloidal osmotic pressure of blood .
Mode of Action
This compound interacts with its targets through a process known as fluorescence quenching . This interaction perturbs the binding sites of the tryptophan (Trp) and tyrosine (Tyr) residues in the proteins, altering their emission maxima . The compound also participates in energy transfer (ET) processes, particularly non-radiative singlet–singlet ET from the Trp singlet states of proteins to the singlet state of ligands .
Biochemical Pathways
It’s known that the compound plays a role in the detection ofhydrogen sulfide (H2S) . H2S is a gaseous signaling molecule involved in various physiological processes, including inflammation, neurotransmission, and vascular relaxation .
Pharmacokinetics
It’s known that the compound interacts with serum albumins, suggesting it may be distributed in the body via the bloodstream .
Result of Action
The interaction of this compound with its targets results in a change in fluorescence. This change can be used to detect the presence of H2S in living cells . The compound’s interaction with serum albumins also results in perturbations in the secondary structures of these proteins .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s fluorescence properties can be affected by the microheterogeneous environment, including supramolecular systems like cyclodextrins and biomolecular systems like serum albumins .
Biochemical Analysis
Biochemical Properties
4-Azidocoumarin interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to interact with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA) . The interaction between this compound and these proteins can be visualized through fluorescence studies, indicating a strong binding affinity .
Cellular Effects
This compound has been used as a fluorescent probe for imaging lysosomal hydrogen sulfide in living cells . It exhibits a fast response, excellent sensitivity, and high selectivity toward hydrogen sulfide . This suggests that this compound can influence cell function by interacting with specific cellular processes and signaling pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been shown to interact with the tryptophan residues in proteins such as BSA and HSA . This interaction leads to a non-radiative singlet-singlet energy transfer from the tryptophan singlet states of proteins to the singlet state of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, its interaction with proteins like BSA and HSA has been studied using steady-state fluorescence and time-resolved fluorescence studies at different temperatures . These studies help to understand the stability, degradation, and long-term effects of this compound on cellular function.
Metabolic Pathways
This compound, as a derivative of coumarin, is likely to be involved in similar metabolic pathways. Coumarins are synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Azidocoumarin can be synthesized through several methods. One common approach involves the reaction of 4-hydroxycoumarin with sodium azide. The process typically begins with the conversion of 4-hydroxycoumarin to its 4-chloro derivative, which then reacts with sodium azide to form this compound . This reaction is usually carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides .
Chemical Reactions Analysis
Types of Reactions: 4-Azidocoumarin undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different coumarin derivatives.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole derivatives.
Common Reagents and Conditions:
Sodium Azide: Used in the initial synthesis of this compound.
Organic Solvents: Acetone, DMF, and other polar aprotic solvents are commonly used.
Catalysts: Copper catalysts are often employed in cycloaddition reactions.
Major Products Formed:
Triazole Derivatives: Formed through cycloaddition reactions.
Substituted Coumarins: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Azidocoumarin has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-Azidocoumarin: Another azido derivative of coumarin, differing only in the position of the azido group.
4-Hydroxycoumarin: The precursor to 4-azidocoumarin, known for its anticoagulant properties.
Coumarin-Triazole Hybrids: Compounds formed by the cycloaddition of azidocoumarins with alkynes, exhibiting unique biological activities.
Uniqueness of this compound: this compound stands out due to its specific reactivity and the versatility of the azido group. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring bioorthogonal chemistry .
Properties
IUPAC Name |
4-azidochromen-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O2/c10-12-11-7-5-9(13)14-8-4-2-1-3-6(7)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUICMSYHSPWQPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)N=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42373-56-8 | |
Record name | 4-Azidocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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